molecular formula C20H14O2 B14066100 Benz(a)anthracene-5,6-dione, 7,12-dimethyl- CAS No. 10236-23-4

Benz(a)anthracene-5,6-dione, 7,12-dimethyl-

Cat. No.: B14066100
CAS No.: 10236-23-4
M. Wt: 286.3 g/mol
InChI Key: QKHGETNNSJIVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 5 and 6 positions. This compound is known for its carcinogenic properties and is widely used in scientific research to study cancer mechanisms and other biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- can be synthesized through the oxidation of 1,8-dinitronaphthalene. The process involves reacting 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to form 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of a suitable oxidizing agent, such as a metal salt, followed by acidification to yield benz(a)anthracene-5,6-dione, 7,12-dimethyl- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone forms .

Scientific Research Applications

Mechanism of Action

The carcinogenic effects of benz(a)anthracene-5,6-dione, 7,12-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation in the body, forming reactive intermediates that bind to DNA. This binding disrupts normal cellular processes and can initiate carcinogenesis . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is unique due to the combination of its methyl groups and quinone structure, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for studying specific mechanisms of carcinogenesis and other biological processes .

Properties

CAS No.

10236-23-4

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracene-5,6-dione

InChI

InChI=1S/C20H14O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10H,1-2H3

InChI Key

QKHGETNNSJIVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=O)C(=O)C2=C(C4=CC=CC=C14)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.